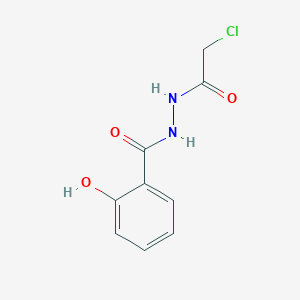

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Descripción general

Descripción

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a 2-hydroxybenzohydrazide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide typically involves the reaction of 2-hydroxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives.

Oxidation Reactions: Formation of ketones or aldehydes.

Condensation Reactions: Formation of hydrazones or hydrazides.

Aplicaciones Científicas De Investigación

Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

The synthesis of this compound typically involves the reaction of 2-hydroxybenzohydrazide with 2-chloroacetyl chloride. The process can be summarized as follows:

-

Reagents Required :

- 2-Hydroxybenzohydrazide

- 2-Chloroacetyl chloride

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve 2-hydroxybenzohydrazide in an appropriate solvent.

- Add 2-chloroacetyl chloride dropwise while stirring.

- Allow the reaction to proceed under controlled temperature conditions.

- Purify the resulting product through recrystallization.

-

Yield and Characterization :

- The yield can vary based on reaction conditions, but it is typically in the range of 60-80%.

- Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activities

This compound exhibits a range of biological activities, which are critical for its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways.

Mecanismo De Acción

The mechanism of action of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydrazide moiety can also interact with carbonyl groups on biomolecules, forming stable adducts. These interactions can disrupt normal cellular processes and lead to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloroacetyl)-beta-alanine

- 2-chloro-N-arylacetamides

- Chloroacetamide derivatives

Uniqueness

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide is unique due to the presence of both a chloroacetyl group and a hydroxybenzohydrazide moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its structural features make it a versatile compound for use in different scientific and industrial applications .

Actividad Biológica

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxybenzohydrazide with chloroacetyl chloride. The process can be summarized as follows:

-

Reagents :

- 2-Hydroxybenzohydrazide

- Chloroacetyl chloride

- Base (such as triethylamine) to neutralize HCl produced during the reaction.

-

Procedure :

- Dissolve 2-hydroxybenzohydrazide in an appropriate solvent (e.g., dichloromethane).

- Add chloroacetyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product through recrystallization.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) indicates its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound on HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that the compound induced apoptosis in cancer cells, leading to a decrease in cell viability.

- Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in treated cells, contributing to its anticancer effects.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases .

4. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its synthesis is straightforward, and its diverse biological effects warrant further investigation for potential therapeutic applications. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIAMOPKVYHXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360673 | |

| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28669-13-8 | |

| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.